molecular formula C23H21FN6O2S B2893277 N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-69-9

N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2893277
CAS No.: 872994-69-9
M. Wt: 464.52
InChI Key: RORQVVBOXYYLNO-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (CAS 872994-69-9) is a synthetic organic compound with a molecular formula of C23H21FN6O2S and a molecular weight of 464.5 g/mol . This complex molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its versatile biological activity. The structure is further elaborated with a 3-fluorophenyl ureido moiety and a 4-methylbenzamide group, making it a valuable chemical tool for exploratory research in drug discovery . While the specific biological profile and mechanism of action for this compound require further investigation, its structural features are characteristic of compounds studied for interacting with various enzymatic targets. Researchers can utilize this high-quality chemical in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in the development of novel pharmacologically active agents. This product is intended for research and development purposes only and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[2-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2S/c1-15-5-7-16(8-6-15)23(32)25-12-11-20-28-27-19-9-10-22(29-30(19)20)33-14-21(31)26-18-4-2-3-17(24)13-18/h2-10,13H,11-12,14H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORQVVBOXYYLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H15FN4O2SC_{19}H_{15}FN_{4}O_{2}S, with a molecular weight of 382.41 g/mol. The compound features a triazole ring, a pyridazine moiety, and a thioether linkage which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H15FN4O2S
Molecular Weight382.41 g/mol
PurityTypically ≥ 95%

STING Activation : The compound acts as an agonist for the Stimulator of Interferon Genes (STING), which plays a critical role in the innate immune response. Upon activation, STING triggers the interferon regulatory factor (IRF) signaling cascade leading to the production of type I interferons and other cytokines that enhance immune responses against tumors and infections.

Anticancer Activity : The compound has been studied for its inhibitory effects on Polo-like kinase 1 (Plk1), a mitotic kinase frequently upregulated in various cancers. Inhibiting Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

  • Cell Line Testing : Various studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). For instance, analogs with modifications in the phenyl ring showed enhanced binding affinity and cytotoxicity, with IC50 values indicating effective dose ranges .
  • Mechanistic Insights : Molecular dynamics simulations have suggested that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding, which is crucial for its anticancer efficacy .

Case Studies

  • A study involving structural optimization of triazole derivatives revealed that modifications at specific positions on the phenyl ring significantly increased the inhibitory activity against Plk1. The most potent derivatives showed IC50 values lower than those of established chemotherapeutics like doxorubicin .

Therapeutic Applications

The biological activities associated with this compound suggest potential applications in:

  • Cancer Therapy : As a Plk1 inhibitor, it may serve as a candidate for targeted cancer therapies.
  • Immunotherapy : Its role as a STING agonist positions it as a promising agent in immunotherapy strategies aimed at enhancing anti-tumor immunity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in substituents on the phenyl ring and benzamide moiety, impacting molecular weight, polarity, and bioactivity:

Compound Name & Features Molecular Formula Molecular Weight Key Substituents Source
Target Compound : 3-fluorophenyl, 4-methylbenzamide C24H23FN6O2S 478.5 - 3-Fluorophenyl
- 4-Methylbenzamide
Analog 1 : 4-fluorobenzyl, 4-methylbenzamide C24H23FN6O2S 478.5 - 4-Fluorobenzyl
- 4-Methylbenzamide
Analog 2 : 2,4-difluorophenyl, 4-methoxybenzamide C23H20F2N6O3S 498.5 - 2,4-Difluorophenyl
- 4-Methoxybenzamide
Analog 3 : Furan-2-ylmethyl, 4-fluorobenzamide C21H19FN6O3S 454.5 - Furan-2-ylmethyl
- 4-Fluorobenzamide

Key Observations :

  • Benzamide Substitution : The 4-methoxy group in Analog 2 enhances polarity but may reduce metabolic stability compared to the target’s 4-methyl group .
  • Aromatic vs. Heterocyclic : Analog 3’s furan ring introduces oxygen, improving solubility but possibly reducing lipophilicity .
Spectroscopic Data :
  • IR Spectroscopy :
    • Target compound: Expected C=O stretches (~1660–1680 cm⁻¹ for amides) and absence of C=S (confirming triazole formation) .
    • Analog 2: Additional C-O-C stretch (~1250 cm⁻¹) from the methoxy group .
  • NMR Spectroscopy :
    • 1H NMR :
  • Target compound: Methyl group (4-methylbenzamide) resonates as a singlet at δ ~2.4 ppm. Fluorophenyl protons show splitting due to meta-fluorine .
  • Analog 2: Methoxy group (δ ~3.8 ppm) and ortho/meta-fluorine splitting in the difluorophenyl group .
    • 13C NMR : Carbonyl signals (amide C=O at δ ~170 ppm; ketone C=O at δ ~190 ppm) .

Inferred Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:

  • Fluorine Substitution : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors). Difluoro groups (Analog 2) may improve affinity but increase metabolic liability .
  • Benzamide Groups : 4-Methyl (target) vs. 4-methoxy (Analog 2) affects logP values. Methyl groups enhance membrane permeability, while methoxy groups may improve solubility .
  • Heterocyclic Modifications : Analog 3’s furan ring could introduce π-π stacking interactions but may reduce stability in oxidative environments .

Q & A

Q. What are the critical synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Thioether formation : Coupling a pyridazine precursor with a thiol-containing intermediate (e.g., 2-((3-fluorophenyl)amino)-2-oxoethyl thiol) under inert conditions (argon/nitrogen) to avoid oxidation .
  • Triazole ring closure : Cyclization using reagents like hydrazine derivatives or carbodiimides, optimized by adjusting pH (6.5–7.5) and temperature (60–80°C) to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, benzamide carbonyl at δ 168 ppm) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 506.58 for C₂₃H₂₁FN₆O₂S) to validate molecular formula .
  • HPLC : Retention time consistency (e.g., 12.3 min on a C18 column) and peak symmetry (>1.5 resolution) ensure purity .

Q. How is initial biological activity screening typically designed for this compound?

  • In vitro assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC₅₀ values. Solubility in DMSO (<1% v/v) is critical to avoid cytotoxicity artifacts .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) with ATP-competitive assays, using fluorescence polarization or radiometric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 2-F vs. 4-F) or benzamide (e.g., 4-CH₃ vs. 4-OCH₃) groups to assess impacts on kinase selectivity .
  • Pharmacophore mapping : Computational docking (AutoDock Vina) against crystal structures of target kinases (e.g., PDB 1M17) to identify key hydrogen bonds (e.g., triazole N with kinase hinge region) .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?

  • Metabolic stability : Liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of the thioether group) .
  • Formulation optimization : Use of PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (>10 mg/mL) and bioavailability .

Q. How are reaction kinetics and mechanistic pathways elucidated during synthesis?

  • Real-time monitoring : ReactIR or LC-MS tracking of intermediates (e.g., thiolate anion formation at 2500 cm⁻¹ in FTIR) .
  • Kinetic isotope effects : Deuterium labeling at reactive sites (e.g., C-H bonds in pyridazine) to distinguish SN2 vs. radical mechanisms .

Q. What strategies identify the compound’s primary biological targets?

  • Chemical proteomics : Immobilized compound pulldowns in cell lysates, followed by LC-MS/MS to identify bound proteins (e.g., heat shock proteins, kinases) .
  • CRISPR-Cas9 knockout screens : Genome-wide screening in resistant vs. sensitive cell lines to pinpoint target genes .

Methodological Notes

  • Data contradiction analysis : If solubility (e.g., logP 3.5) conflicts with cellular uptake, use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled) to visualize subcellular localization .
  • Advanced purification : Chiral HPLC (Chiralpak AD-H column) to resolve enantiomers if asymmetric centers form during synthesis .

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